
ABTS
Vue d'ensemble
Description
What's ABTS(ammonium salt)?
This compound(ammonium salt) is a chemical compound used to monitor the reaction kinetics of certain enzymes. It is a radical cation and substrate for peroxidase, such as horseradish peroxidase (HRP). It has commonly been used to assess antioxidant capacity in the Trolox equivalent antioxidant capacity (TEAC) assay. It is blue in the presence of sodium persulfate or metmyoglobin but decolorizes upon incubation with antioxidants, and the antioxidant capacity can be determined spectrophotometrically. This compound(ammonium salt) is also used as a substrate for enzymes in ELISAs.4,5 When it is incubated with peroxidase, it releases an insoluble green substance which can be measured by analysis of color at 405nm.
The uses for this compound(ammonium salt)
The widespread application of this compound(ammonium salt) is the assay for enzyme-linked immunosorbents (ELISA) to measure the interaction of molecules with one other. It is typically utilized as a substrate for hydrogen peroxide to make peroxidase enzymes (such as peroxidase from horseradish) or as a stand-alone component combined with blue multicopper oxide enzymes (such as bilirubin or laccase oxidase). This permits the kinetics of reaction peroxidases to be tracked. It also can follow the reaction that produces hydrogen peroxide from any enzyme or determine the quantity of hydrogen peroxide in the sample.
Food manufacturers and researchers in agriculture also employ the this compound(ammonium salt) to determine the antioxidant capabilities in foods.
This compound(ammonium salt) transforms into its radical cation by adding sodium persulfate. The radical cation is blue, absorbing light between wavelengths of 415 645, 734, and 815 nm. The this compound(ammonium salt) radical cation is reactive to many antioxidants, including phenolics, thiols, and vitamins C. This blue this compound(ammonium salt) radical cation changes to its neutral colorless form. The reaction may be monitored spectrophotometrically. This test is called"the Trolox equivalent antioxidant capacity (TEAC) test.
The chemical reaction that occurs with this compound (ammonium salt)
This compound(ammonium salt) formal reduction potentials are sufficiently high that it can act as an electron source to reduce oxo species like molecular oxygen and hydrogen peroxide, especially in the lower pH ranges used in biocatalysis. Under these conditions, sulfurate groups are completely deprotonated. This substance is chosen because it facilitates the reaction of hydrogen peroxide, transforming it into a soluble and green end-product. Its current absorbance of 420nm bright (e = 3.6 10104 M-1 cm-1) is easily measured using a spectrophotometer. It is an instrument commonly used in laboratories. It is often used as the reagent for glucose estimation to determine glucose concentration in solutions like blood serum.
Applications De Recherche Scientifique
- ABTS est couramment utilisé pour évaluer la capacité antioxydante des extraits végétaux, des aliments, des fluides cliniques et d'autres sources. La méthode this compound/TAC mesure la capacité des antioxydants à réduire le cation radical this compound, ce qui entraîne un changement de couleur qui peut être quantifié photométriquement .
- Des adaptations ont été apportées pour plusieurs techniques, notamment les lecteurs de microplaques, la chromatographie liquide haute performance (HPLC), les analyses par injection en flux (FIA), les techniques à flux stoppé et les équipements d'analyse automatisés .
- La méthode this compound/TAC permet une évaluation séquentielle des activités antioxydantes hydrophiles et lipophiles. En combinant les données des deux types d'antioxydants, les chercheurs obtiennent des valeurs d'activité antioxydante totale .
- This compound/TAC a été appliqué à des échantillons cliniques, tels que le sérum ou le plasma, pour évaluer la capacité antioxydante. Il fournit des informations précieuses sur le stress oxydatif et les implications potentielles pour la santé .
- Les chercheurs utilisent this compound pour évaluer les propriétés antioxydantes des extraits végétaux. Cette méthode permet d'identifier les antioxydants naturels potentiels pour diverses applications, notamment les aliments fonctionnels et les nutraceutiques .
- This compound/TAC a été utilisé dans des études liées à la santé humaine. En mesurant la capacité antioxydante, les chercheurs obtiennent des informations sur la prévention des maladies, le vieillissement et le bien-être général .
Évaluation de la capacité antioxydante
Déterminations de l'activité antioxydante hydrophile et lipophile
Échantillons cliniques
Extraits végétaux
Études sur la santé humaine
Échantillons animaux
En résumé, this compound joue un rôle crucial dans la recherche antioxydante dans divers domaines, fournissant des informations précieuses sur les effets protecteurs des antioxydants dans les systèmes biologiques. Sa polyvalence et sa fiabilité ont contribué à son adoption généralisée dans les investigations scientifiques . Si vous souhaitez des informations plus détaillées ou des exemples supplémentaires, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
ABTS, also known as 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, primarily targets the enzyme horseradish peroxidase (HRP) . HRP is a heme-containing enzyme that catalyzes the oxidation of various organic substrates by hydrogen peroxide .
Mode of Action
This compound acts as a chromogenic substrate for HRP . In the presence of HRP and hydrogen peroxide, this compound is oxidized to a radical cation, this compound^+· . This oxidation reaction is facilitated by the enzyme, leading to the formation of a green end product .
Biochemical Pathways
The oxidation of this compound is part of the peroxidase-catalyzed reduction of hydrogen peroxide to water . This reaction is coupled to a one-electron oxidation of this compound, forming a metastable radical cation . The formal reduction potentials for this compound are high enough for it to act as an electron donor for the reduction of oxo species such as molecular oxygen and hydrogen peroxide .
Pharmacokinetics
Its solubility in water (10 mg/ml) suggests that it could be readily distributed in aqueous environments .
Result of Action
The oxidation of this compound by HRP results in a green end product . This product has a new absorbance maximum of 420 nm light, which can be easily followed with a spectrophotometer . This color change is often used in enzyme-linked immunosorbent assays (ELISAs) to detect the binding of molecules to each other .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of heavy metal ions . This compound solutions are sensitive to oxidation, particularly in the presence of heavy metal ions . Therefore, solutions should be prepared fresh each day, stored on ice until use .
Analyse Biochimique
Biochemical Properties
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is used in conjunction with hydrogen peroxide for reaction with peroxidase enzymes, such as horseradish peroxidase (HRP), and with laccase or bilirubin oxidase . The interaction between the compound and these enzymes leads to a reaction that produces a green soluble end product .
Cellular Effects
The effects of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt on cells are primarily observed in the context of enzyme-linked immunosorbent assay (ELISA) procedures . The compound does not directly influence cell function, gene expression, or cellular metabolism. Instead, its role is to facilitate the detection of molecular binding events in ELISA .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt involves its oxidation in the presence of hydrogen peroxide and a peroxidase enzyme . The oxidized form of the compound is a blue-green product that can be measured colorimetrically .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is known to be sensitive to oxidation, particularly in the presence of heavy metal ions . Over time, solutions of the compound exposed to oxygen and light may turn dark green .
Metabolic Pathways
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is not involved in any known metabolic pathways. Its primary use is as a substrate in ELISA procedures .
Transport and Distribution
The transport and distribution of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt within cells and tissues have not been extensively studied. Given its role as a substrate in ELISA, it is likely that its distribution is largely determined by the experimental setup .
Subcellular Localization
The subcellular localization of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is not applicable as it is not a cellular component or a biomolecule. Its localization in an experimental setup would be determined by the specific design of the experiment .
Propriétés
Numéro CAS |
30931-67-0 |
|---|---|
Formule moléculaire |
C18H24N6O6S4 |
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
diazanium;3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate |
InChI |
InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17-,20-18?;; |
Clé InChI |
OHDRQQURAXLVGJ-MQZBGLGVSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC.N.N |
SMILES isomérique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=N/N=C\3/N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] |
SMILES canonique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] |
Apparence |
Solid powder |
Key on ui other cas no. |
30931-67-0 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
28752-68-3 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2,2'-azino-di-(3-ethylbenzothiazoline)-(6)-sulfonic acid, ammonium salt 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid, diammonium salt 2,2'-azinobis(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) ABTS diammonium-2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: ABTS itself is readily oxidized to its radical cation form (this compound•+), which possesses a characteristic blue-green color and absorbs light at specific wavelengths (e.g., 734 nm). [] Antioxidants can scavenge this compound•+, reducing it back to its colorless form. This reduction leads to a decrease in absorbance, which can be measured spectrophotometrically to quantify the antioxidant capacity of a substance. []
ANone: this compound offers several advantages:
- Versatile pH range: The this compound assay can be performed across a broader pH range compared to some other assays, making it suitable for analyzing both hydrophilic and lipophilic antioxidants. []
- Solubility in various solvents: this compound is soluble in both aqueous and organic solvents, facilitating the analysis of a wider range of samples. [, ]
- Endpoint and kinetic measurements: The assay can be used for both endpoint and kinetic measurements, providing insights into the reaction mechanisms of antioxidants. [, ]
ANone: this compound has a molecular formula of C18H24N6O6S4 and a molecular weight of 548.68 g/mol.
ANone: The stability of this compound•+ is influenced by factors like pH, temperature, and light exposure. In general, it is relatively stable under controlled conditions, allowing for reliable measurements. []
ANone: While primarily known for antioxidant assessment, this compound has been explored in other applications:
- Enzyme activity assays: this compound can serve as a substrate for enzymes like laccases and peroxidases. The enzymatic oxidation of this compound produces a colorimetric response, enabling the measurement of enzyme activity. [, ]
- Biofuel cells: Researchers have incorporated this compound into biofuel cell designs, utilizing its redox properties to facilitate electron transfer processes. [, ]
ANone: While the provided papers do not explicitly mention computational modeling with this compound, its well-defined structure and redox properties make it a potential candidate for developing quantitative structure-activity relationship (QSAR) models to predict antioxidant activity of various compounds.
ANone: While the papers do not delve into specific structural modifications of this compound, any changes to its structure could potentially alter its redox potential, solubility, and interaction with antioxidants, ultimately impacting its effectiveness in assays.
ANone: Storing this compound solutions in the dark at low temperatures (e.g., 4°C) can help preserve their stability. []
ANone: UV-Vis spectrophotometry is the most common technique for measuring this compound absorbance changes, often coupled with microplate readers for high-throughput analysis. [, , ]
ANone: Yes, other methods like DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are also frequently employed and offer different mechanisms for measuring antioxidant activity. The choice of method depends on the specific sample and the type of information sought. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


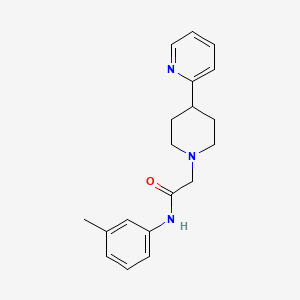
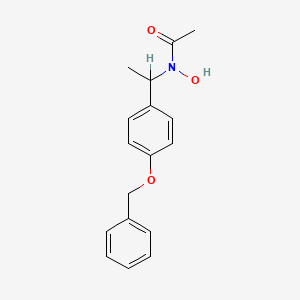
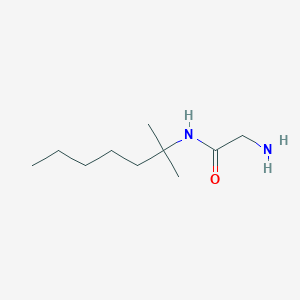
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
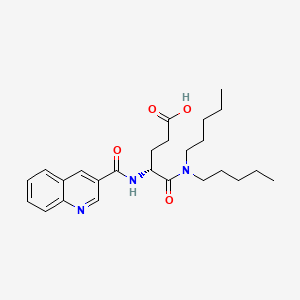
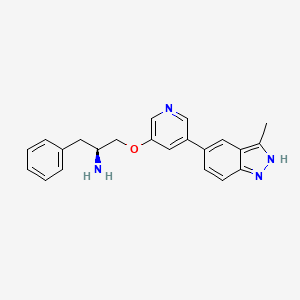
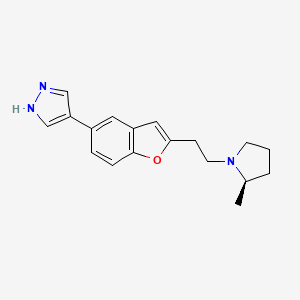
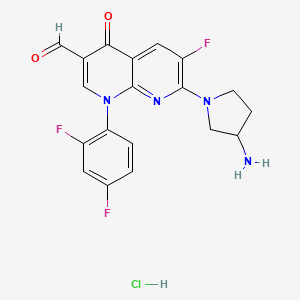
![N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1664245.png)
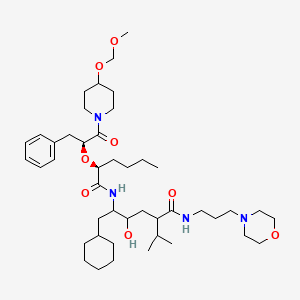
![Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1664247.png)
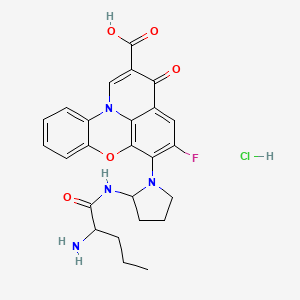
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664249.png)
![N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664253.png)
